EPZ004777 (formic acid salt)

Biochemical Assay Enzyme Kinetics Inhibitor Potency

EPZ004777 formate is the definitive SAM-competitive DOT1L chemical probe (PDB: 4ER3), validated for MLL-rearranged leukemia models. Its >1,200-fold selectivity window ensures on-target anti-proliferative and apoptotic effects, minimizing confounding off-target activity. Unlike pinometostat (EPZ5676) or SGC0946, EPZ004777 provides a unique induced-fit binding mode and established in vivo tolerability (CMC-Na formulation) that lowers experimental barriers. In iPSC reprogramming, its titratable cellular potency (H3K79me2 IC50 84 nM) boosts Yamanaka-factor efficiency 3–4 fold without excessive toxicity. Do not substitute—different DOT1L inhibitors alter outcomes.

Molecular Formula C28H41N7O4 · CH2O2
Molecular Weight 585.7
Cat. No. B1162992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ004777 (formic acid salt)
Synonyms7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, monoformic acid salt
Molecular FormulaC28H41N7O4 · CH2O2
Molecular Weight585.7
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(NC(NCCCN(C(C)C)C[C@@H]2[C@@H](O)[C@@H](O)[C@H](N3C=CC4=C3N=CN=C4N)O2)=O)C=C1.[H]C(O)=O
InChIInChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,
InChIKeyCTNCHYJQYACUDR-XRJUUMFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ004777 (Formic Acid Salt): A Validated DOT1L Inhibitor for MLL-Rearranged Leukemia Research


EPZ004777 (formic acid salt) is a highly potent and selective inhibitor of the histone methyltransferase DOT1L [1]. It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, thereby disrupting the aberrant methylation of histone H3 at lysine 79 (H3K79), a critical epigenetic driver in mixed lineage leukemia (MLL)-rearranged hematological malignancies [2]. Developed by Epizyme and structurally characterized by the Structural Genomics Consortium (SGC) [3], EPZ004777 serves as a foundational chemical probe for interrogating DOT1L biology in vitro and in vivo. The compound is provided as a formic acid salt for enhanced solubility and handling, with a molecular weight of 539.67 g/mol (free base) .

EPZ004777 (Formic Acid Salt): Why In-Class Analogs Like EPZ5676 or SGC0946 Are Not Direct Replacements


While several DOT1L inhibitors exist, their biochemical potency, selectivity, cellular efficacy, and in vivo behavior diverge significantly. EPZ004777, the clinical candidate pinometostat (EPZ5676), and the brominated analog SGC0946 are not interchangeable. EPZ004777 demonstrates a unique combination of a low-nanomolar Ki against DOT1L, a well-documented selectivity profile against a wide panel of other methyltransferases, and a specific anti-proliferative effect on MLL-rearranged cell lines [1]. EPZ5676, despite higher target affinity and broader selectivity, is a distinct clinical compound with different pharmacokinetic properties . SGC0946, a more potent cellular inhibitor, exhibits substantially reduced H3K79me2 IC50 values, which fundamentally alters its utility as a chemical probe [2]. Therefore, direct substitution with a different DOT1L inhibitor risks altering experimental outcomes, as highlighted in the quantitative comparisons below [3].

EPZ004777 (Formic Acid Salt) Quantitative Differentiation from DOT1L Inhibitor Comparators


Target Affinity: EPZ004777 Exhibits Picomolar Ki, Distinct from EPZ5676's Femtomolar Ki

EPZ004777 demonstrates a Ki of 0.3 ± 0.03 nM against DOT1L, confirming it as a picomolar SAM-competitive inhibitor [1]. While this is an exceptionally high affinity, the clinical candidate EPZ5676 (pinometostat) achieves an even lower Ki of 80 pM . Therefore, for studies requiring a tool compound with a validated, potent but not ultra-high affinity interaction, EPZ004777 provides a distinct kinetic profile compared to the more advanced clinical candidate.

Biochemical Assay Enzyme Kinetics Inhibitor Potency

Selectivity Profile: EPZ004777's 1,200-Fold Window Over Other PMTs Contrasts with SGC0946's Narrower Margin

EPZ004777 displays remarkable selectivity for DOT1L, with an IC50 > 50 μM for the majority of other protein methyltransferases (PMTs) tested, including CARM1, EZH1, EZH2, and PRMT1 . This translates to a >1,200-fold selectivity window . In contrast, the brominated analog SGC0946, while more potent in cells, shows a reduced selectivity margin in biochemical assays against the same panel, with IC50 values for some off-targets falling into the low micromolar range . For example, EPZ004777 is >100,000-fold selective against PRMT5 (IC50 = 521 ± 137 nM) whereas SGC0946's selectivity window is significantly compressed due to its increased cellular potency but comparable off-target binding [1].

Selectivity Screening Methyltransferase Panel Off-Target Activity

Cellular Target Engagement: EPZ004777's H3K79me2 IC50 is 168-Fold Higher than SGC0946's in MCF10A Cells

In cellular assays measuring the inhibition of the downstream DOT1L product, H3K79 dimethylation (H3K79me2), EPZ004777 exhibits an IC50 of 84 ± 20 nM in MCF10A cells [1]. The brominated analog SGC0946, however, is far more potent in the same assay, with an IC50 of 8.8 ± 1.6 nM, representing a 9.5-fold increase in potency [2]. This stark difference is consistent across other cell lines, such as A431 cells, where EPZ004777 shows an IC50 of 264 nM compared to 2.65 nM for SGC0946 [3]. This indicates that EPZ004777 requires substantially higher cellular concentrations to achieve equivalent target engagement, a critical factor when interpreting phenotypic outcomes.

Cellular Assay H3K79 Methylation Target Engagement

Anti-Proliferative Activity: EPZ004777 Selectively Targets MLL-Rearranged Cells with >294-Fold Differential

EPZ004777 demonstrates a striking selectivity for MLL-rearranged leukemia cell lines in anti-proliferative assays. The compound inhibits proliferation of MV4-11 (MLL-AF4) cells with an IC50 of 0.17 μM, while non-MLL-rearranged cell lines such as HL60 and Jurkat show no inhibition even at 50 μM (IC50 > 50 μM) [1]. This represents a >294-fold selectivity window. In contrast, the clinical candidate EPZ5676, while also selective, has a different activity profile across the same panel, with reported IC50 values of 0.0037 μM for MV4-11 and 0.035 μM for MOLM-13, indicating a distinct potency gradient that may affect experimental design [2].

Anti-Proliferative Assay MLL-Rearranged Leukemia Cell Line Panel

In Vivo Efficacy: EPZ004777 Prolongs Survival in MLL Xenograft Models, a Benchmark for Tool Compound Validation

EPZ004777 is a well-validated in vivo tool compound. In an MLL-AF9 xenograft mouse model, continuous administration of EPZ004777 via osmotic minipump significantly extended median survival compared to vehicle-treated controls [1]. This survival benefit is a key benchmark differentiating EPZ004777 from earlier, less optimized tool compounds or from more recent analogs like MU1656, which, while more metabolically stable, have not been characterized with the same depth of in vivo pharmacology and histopathology data as EPZ004777 [2]. The extensive in vivo documentation for EPZ004777, including weight loss and hematological parameter monitoring, provides a robust framework for designing and interpreting animal studies .

In Vivo Xenograft Survival Study MLL Leukemia Model

Structural Basis of Inhibition: EPZ004777 Induces Catalytic Site Remodeling, a Feature Not Conserved Across All SAM-Competitive Inhibitors

The crystal structure of the DOT1L-EPZ004777 complex (PDB ID: 4ER3) reveals a unique binding mode where the inhibitor induces significant remodeling of the enzyme's catalytic site [1]. EPZ004777 occupies both the SAM-binding pocket and an adjacent, induced hydrophobic pocket, a feature that is not universally observed with other SAM-competitive DOT1L inhibitors [2]. For instance, the clinical candidate EPZ5676, while also SAM-competitive, does not induce the same conformational change, and the carbocyclic analog MU1656 shows a different set of protein-ligand interactions [3]. This structural distinction provides a mechanistic rationale for EPZ004777's high selectivity and unique inhibitory profile, offering researchers a well-understood chemical tool for studying DOT1L structure-function relationships.

X-ray Crystallography Structural Biology Inhibitor Binding Mode

Optimal Use Cases for EPZ004777 (Formic Acid Salt) Based on Comparative Evidence


Investigating MLL-Rearranged Leukemia Pathobiology

EPZ004777 is the preferred tool compound for studies aiming to understand the role of DOT1L and H3K79 methylation in MLL-rearranged leukemias due to its well-characterized selectivity profile. Its >1,200-fold selectivity window over other PMTs ensures that observed anti-proliferative and apoptotic effects are specifically driven by DOT1L inhibition, minimizing confounding off-target activities . Its differential potency across various MLL fusion partners (e.g., MLL-AF4, MLL-AF9, MLL-ENL) allows for nuanced investigation of genotype-specific responses [1].

Chemical Reprogramming and Stem Cell Biology

EPZ004777 is a key component in defined chemical cocktails for generating induced pluripotent stem cells (iPSCs). The Tocris protocol for generating CiPSCs from mouse embryonic fibroblasts specifically leverages EPZ004777, which has been shown to enhance the efficiency of Yamanaka-factor reprogramming by 3-4 fold . While more potent cellular inhibitors like SGC0946 exist, the moderate cellular potency of EPZ004777 (H3K79me2 IC50 of 84 nM) may be advantageous in this context, as it provides a broader, titratable window for optimizing reprogramming efficiency without causing excessive toxicity or unwanted differentiation [1].

Structure-Based Drug Discovery and Medicinal Chemistry

The high-resolution crystal structure of DOT1L bound to EPZ004777 (PDB: 4ER3) provides a foundational template for rational drug design and computational modeling . Researchers seeking to develop next-generation DOT1L inhibitors, or to understand the structural basis for SAM-competitive inhibition, will find EPZ004777 an essential reference compound. Its unique induced-fit binding mode, which is not fully recapitulated by later clinical candidates like EPZ5676, offers a distinct starting point for exploring novel chemical space around the DOT1L active site [1].

In Vivo Pharmacology and Preclinical Efficacy Studies

For researchers planning in vivo experiments in MLL-rearranged leukemia models, EPZ004777 is the best-documented tool compound. Its efficacy in prolonging survival in an MLL xenograft mouse model is a published and reproducible benchmark . Detailed information on formulation (e.g., using CMC-Na for homogeneous suspension) and tolerability (e.g., no significant weight loss or overt toxicity) is available, which reduces the barrier to designing and executing robust in vivo studies compared to less characterized analogs like MU1656 or SGC0946 [1].

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